Ethyl 3-(4-bromo-3-fluorophenoxy)propanoate
Overview
Description
Ethyl 3-(4-bromo-3-fluorophenoxy)propanoate is an organic compound with the molecular formula C11H12BrFO3. It is a member of the ester family, characterized by the presence of a bromine and fluorine atom on the phenoxy ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-bromo-3-fluorophenoxy)propanoate typically involves the esterification of 3-(4-bromo-3-fluorophenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, thiols; typically requires a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 3-(4-bromo-3-fluorophenoxy)propanoic acid.
Reduction: 3-(4-bromo-3-fluorophenoxy)propanol.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-bromo-3-fluorophenoxy)propanoate is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: this compound is employed in the production of specialty chemicals and materials, contributing to the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromo-3-fluorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Ethyl 3-(4-bromophenoxy)propanoate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
Ethyl 3-(4-fluorophenoxy)propanoate: Lacks the bromine atom, affecting its overall properties and applications.
Ethyl 3-(4-chloro-3-fluorophenoxy)propanoate:
Uniqueness: Ethyl 3-(4-bromo-3-fluorophenoxy)propanoate is unique due to the presence of both bromine and fluorine atoms on the phenoxy ring, which imparts distinct chemical and biological properties. This dual substitution enhances its versatility in various research and industrial applications, making it a compound of significant interest.
Properties
IUPAC Name |
ethyl 3-(4-bromo-3-fluorophenoxy)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-2-15-11(14)5-6-16-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYMNNWDZDAAJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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